molecular formula C9H14N4O B13304964 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide

4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B13304964
M. Wt: 194.23 g/mol
InChI Key: OJHQURHHOCOUDB-UHFFFAOYSA-N
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Description

4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 3-methylbut-2-en-1-amine with a pyrazole derivative, followed by the introduction of a carboxamide group through amidation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like alkyl halides or amines.

Major Products:

    Oxidation: Nitro-pyrazole derivatives.

    Reduction: Amino-pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

4-amino-1-(3-methylbut-2-enyl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H14N4O/c1-6(2)3-4-13-5-7(10)8(12-13)9(11)14/h3,5H,4,10H2,1-2H3,(H2,11,14)

InChI Key

OJHQURHHOCOUDB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C=C(C(=N1)C(=O)N)N)C

Origin of Product

United States

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